Ethyl 2-morpholin-4-ylpropanoate
Description
Ethyl 2-morpholin-4-ylpropanoate (CAS: 32418-62-5) is an organic compound featuring a morpholine ring substituted at the 2-position of a propanoate ester. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.23 g/mol (estimated) . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity and ability to modulate physicochemical properties through structural modifications .
Properties
IUPAC Name |
ethyl 2-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUJKDRGLQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-morpholin-4-ylpropanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-morpholinopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-morpholin-4-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
Ethyl 2-morpholin-4-ylpropanoate has a broad range of applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique morpholine structure allows for various chemical modifications that can lead to novel compounds.
Biology
- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme kinetics and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions at a molecular level.
- Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially mitigating neuropathies caused by chemotherapeutic agents like paclitaxel.
Medicine
- Therapeutic Development : Ongoing research explores its potential therapeutic applications, including drug development for various diseases. The compound's ability to interact with biological macromolecules makes it a candidate for further medicinal chemistry studies.
Industry
- Production of Specialty Chemicals : this compound is employed in the production of specialty chemicals and serves as a reagent in various industrial processes.
Case Studies
-
Neuroprotective Effects :
A study investigated the neuroprotective properties of this compound derivatives in models of chemotherapy-induced neuropathy. Results indicated significant protective effects against neuronal damage caused by paclitaxel treatment, suggesting potential therapeutic applications in mitigating chemotherapy side effects. -
Enzyme Interaction Studies :
Research on enzyme kinetics revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe in metabolic studies.
Mechanism of Action
The mechanism of action of ethyl 2-morpholin-4-ylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting pathways related to cell signaling and metabolism. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Ethyl 2-morpholin-4-ylpropanoate belongs to a class of morpholine-containing esters. Key structural analogues include:
a) Ethyl 2-Methyl-2-Morpholin-4-ylpropanoate (CAS: 92001-93-9)
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Difference: A methyl group at the 2-position of the propanoate chain increases steric bulk and lipophilicity (XLogP3 ≈ 1.0 vs. ~0.5 for the parent compound) .
- Applications : Enhanced metabolic stability due to reduced rotational flexibility (3 rotatable bonds vs. 4 in the parent) .
b) Ethyl 2-(2,6-Dimethylmorpholin-4-yl)propanoate (CAS: 1462273-84-2)
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Key Difference : Two methyl groups on the morpholine ring increase XLogP3 to 1.4 and introduce three undefined stereocenters, complicating synthesis .
- Applications: Potential use in asymmetric catalysis or as a chiral building block .
c) Ethyl Morpholine-3-carboxylate (CAS: 218594-84-4)
Physicochemical Properties Comparison
| Compound | CAS Number | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Stereocenters |
|---|---|---|---|---|---|---|
| This compound | 32418-62-5 | 187.23 | ~0.5 | 4 | 4 | 1 |
| Ethyl 2-methyl-2-morpholin-4-ylpropanoate | 92001-93-9 | 201.26 | ~1.0 | 4 | 3 | 2 |
| Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate | 1462273-84-2 | 215.29 | 1.4 | 4 | 4 | 3 |
| Ethyl morpholine-3-carboxylate | 218594-84-4 | 175.18 | ~0.2 | 4 | 3 | 0 |
Key Observations :
Research Findings
- Crystallography : Morpholine-containing compounds often exhibit complex crystal packing due to hydrogen-bonding networks (e.g., C=O⋯H-N interactions), as described by Bernstein et al. .
- Conformational Analysis : Substituents like methyl groups restrict morpholine ring puckering, as modeled by Cremer and Pople’s coordinates .
Biological Activity
Ethyl 2-morpholin-4-ylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a morpholine ring, which contributes to its unique chemical properties. The presence of the morpholine moiety enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₂ |
| Molecular Weight | 197.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
This compound has been studied for its potential mechanisms of action, particularly its interaction with neurotransmitter systems. Research indicates that it may act as a selective norepinephrine reuptake inhibitor, influencing various physiological processes such as mood regulation and pain perception .
Anticancer Properties
Recent studies have investigated the anticancer activities of morpholine derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study on related morpholine derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells, suggesting that this compound may exhibit similar properties .
Key Findings:
- IC50 Values : The effectiveness of related compounds was measured using MTT assays, revealing IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL for different derivatives .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. Research indicates that morpholine derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety .
Case Studies and Research Findings
- Study on Morpholine Derivatives : A comprehensive review highlighted various morpholine derivatives and their pharmacological actions, emphasizing their role in drug development for multiple diseases .
- Anticancer Activity Assessment : In vitro studies assessed the anticancer activity of morpholine derivatives against HepG2 cells, showing that modifications in the structure can significantly affect biological activity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound might influence cellular pathways involved in apoptosis and cell cycle regulation, although further studies are needed to fully elucidate these pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
